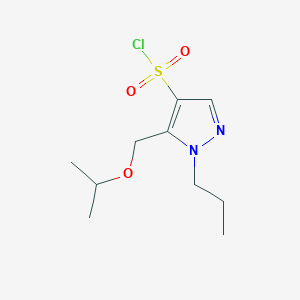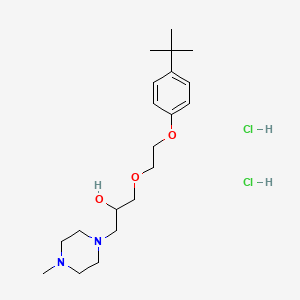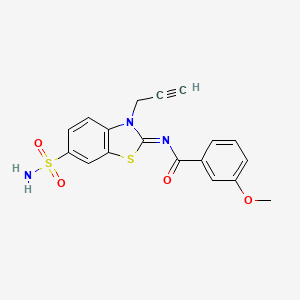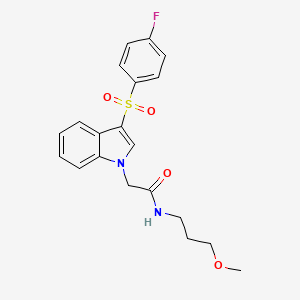
Ethyl (2-(thiophen-3-yl)ethyl)carbamate
概要
説明
Ethyl (2-(thiophen-3-yl)ethyl)carbamate is a compound that contains a thiophene ring and a carbamate group. Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . Ethyl carbamate, also known as urethane, is an organic compound with the formula CH3CH2OC(O)NH2 .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one such method that produces aminothiophene derivatives . Another method involves the use of desaminated aminothiophenes as precursors for thiophene derivatives with an annelated pyridinone cycle .Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. For instance, 2-aminothiophenes can be converted into other compounds through subsequent diazotization and desamination reactions . Ethyl carbamate can form during the fermentation and storage of foods and beverages that naturally contain nitrogen-rich compounds such as urea, citrulline, and cyanate .科学的研究の応用
Electrochemical and Electrochromic Properties
- Ethyl (2-(thiophen-3-yl)ethyl)carbamate-related compounds have been explored for their electrochemical activity and potential in electrochromic applications. For instance, derivatives such as ethyl 4-(3,6-di(thiophen-2-yl)-9H-carbazole-9-yl)-benzoate and 9-(4-nitrophenyl)-3,6-di(thiophen-2-yl)-9H-carbazole show good electrochemical activity. These compounds and their polymers, synthesized through electropolymerization, exhibit well-defined oxidation and reduction processes with potential electrochromic applications, including color change and optical contrast under applied potentials (Hu et al., 2013).
Carcinogenicity and Toxicity
- Ethyl carbamate, a closely related compound, has been classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC). Studies on its presence in alcoholic beverages and fermented foods highlight the carcinogenic potential and the importance of monitoring and mitigating its levels to ensure food safety (Baan et al., 2007).
Food and Environmental Toxicology
- Research has extended into the formation, metabolism, and toxic effects of ethyl carbamate, with a focus on mitigation strategies in food products. This includes exploring natural products for protection against EC-induced toxicity through the modulation of oxidative stress (Gowd et al., 2018).
Heterocyclic Synthesis
- This compound and its derivatives have been used in the synthesis of various heterocyclic compounds, demonstrating the versatility of this compound in organic synthesis. This includes the preparation of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives, showcasing the compound's utility in creating complex molecular architectures (Mohareb et al., 2004).
Biological Activity
- Studies have also explored the biological activity of thiophene derivatives, including their antibacterial and antifungal properties. For example, novel cycloalkylthiophene-Schiff bases and their metal complexes have been synthesized and shown to possess significant antimicrobial activity against various pathogenic strains (Altundas et al., 2010).
Analytical Chemistry
- In analytical chemistry, surface-enhanced Raman scattering (SERS) has been employed for the quantitative detection of ethyl carbamate in alcoholic beverages. This novel approach demonstrates the potential of SERS in assessing and identifying ethyl carbamate, contributing to safer food and beverage production (Yang et al., 2013).
Safety and Hazards
将来の方向性
Thiophene-based analogs have been a subject of interest for a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions in this field could involve the development of new synthesis methods and the exploration of the biological activities of these compounds.
作用機序
Target of Action
Ethyl (2-(thiophen-3-yl)ethyl)carbamate is a chemical compound that belongs to the class of thiophene-based analogs . These analogs have been the subject of interest for many scientists due to their potential as biologically active compounds . .
Mode of Action
It is known that thiophene derivatives exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties
Biochemical Pathways
Thiophene derivatives are known to have a wide range of biological effects, suggesting that they may interact with multiple biochemical pathways
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties
生化学分析
Biochemical Properties
The biochemical properties of Ethyl (2-(thiophen-3-yl)ethyl)carbamate are not fully understood yet. Thiophene derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules . They play a vital role in the advancement of organic semiconductors and exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Cellular Effects
The cellular effects of this compound are not well-documented. It is known that thiophene derivatives can influence cell function . For instance, some thiophene derivatives have been shown to exhibit anticancer properties, suggesting that they may influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The exact molecular mechanism of this compound is not yet known. Thiophene derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. It is known that ethyl carbamate, a related compound, is a genotoxic, multisite carcinogen in all species tested . The critical endpoint for human health risk assessment was cancer, as determined by a recent drinking water bioassay in mice .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models are not well-documented. It is known that ethyl carbamate, a related compound, resulted in dose-dependent increased incidences of various types of tumors in mice .
Metabolic Pathways
The metabolic pathways involving this compound are not well-documented. Thiophene derivatives are known to be involved in various metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. Thiophene derivatives are known to interact with various transporters or binding proteins .
Subcellular Localization
The subcellular localization of this compound is not well-documented. Thiophene derivatives are known to be directed to specific compartments or organelles based on their targeting signals or post-translational modifications .
特性
IUPAC Name |
ethyl N-(2-thiophen-3-ylethyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-2-12-9(11)10-5-3-8-4-6-13-7-8/h4,6-7H,2-3,5H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEHFXQVNNFUBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCC1=CSC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-fluorobenzyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2704386.png)


![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2704392.png)
![4-{[(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetyl]amino}-N-(4-isopropylbenzyl)benzamide](/img/structure/B2704395.png)


![N-(3-ethylphenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2704400.png)
![3-bromo-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2704401.png)



